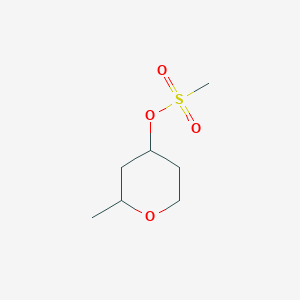

2-Methyloxan-4-yl methanesulfonate

Description

Contextualization of Oxane Derivatives as Scaffolds in Complex Molecule Construction

Oxane, or tetrahydropyran (B127337), rings are privileged scaffolds in a multitude of natural products and biologically active molecules. Their prevalence underscores their evolutionary selection as stable, conformationally defined templates upon which molecular complexity can be built. The chair-like conformation of the oxane ring provides a predictable three-dimensional framework, allowing for the precise spatial orientation of substituents. This structural feature is critical in the design of molecules that interact with biological targets, where a specific geometry is often a prerequisite for activity. The incorporation of oxane derivatives into synthetic routes allows chemists to leverage this pre-organized structure to control the stereochemical outcome of subsequent chemical transformations, a cornerstone of modern asymmetric synthesis.

Significance of Methanesulfonates as Versatile Leaving Groups in Chemical Transformations

The transformation of a hydroxyl group into a better leaving group is a fundamental strategy in organic synthesis. aadi.net.in Alcohols, by themselves, are poor leaving groups because the hydroxide (B78521) ion (HO-) is a strong base. masterorganicchemistry.com To facilitate nucleophilic substitution or elimination reactions, the hydroxyl group is often converted into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate). aadi.net.inmasterorganicchemistry.com Methanesulfonates are excellent leaving groups because the negative charge on the resulting mesylate anion is stabilized through resonance across the sulfonyl group, making it a very weak base. aadi.net.inmasterorganicchemistry.com This property makes the carbon atom to which it is attached highly susceptible to nucleophilic attack. The conversion of an alcohol to a methanesulfonate is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like pyridine. aadi.net.in A key advantage of this transformation is that it proceeds with retention of configuration at the alcoholic carbon, meaning the stereochemistry of the starting material is preserved in the product. aadi.net.in

Overview of 2-Methyloxan-4-yl Methanesulfonate as a Key Chiral Building Block

This compound combines the advantageous structural features of the oxane scaffold with the reactivity of the methanesulfonate leaving group. As a chiral molecule, it serves as a valuable building block in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. enamine.net The development of new drugs increasingly relies on the use of such chiral building blocks to optimize the interaction with biological targets, which are themselves chiral. enamine.net The specific stereochemistry of this compound, such as in the [(2R,4S)-2-methyloxan-4-yl] methanesulfonate isomer, provides a defined starting point for the construction of more complex chiral molecules. nih.gov The presence of the methyl group at the 2-position influences the conformation of the oxane ring and can direct the approach of incoming nucleophiles, further enhancing stereocontrol in subsequent reactions.

Scope and Academic Relevance of Research on this compound

The academic and industrial interest in this compound and related chiral building blocks stems from their utility in the synthesis of a wide array of complex and biologically significant molecules. acs.org Research in this area focuses on developing efficient and stereoselective methods for the synthesis of these building blocks and exploring their application in the total synthesis of natural products and the development of new therapeutic agents. acs.org The ability to construct intricate molecular architectures from readily available chiral synthons like this compound is a testament to the advancements in modern organic chemistry and continues to be a vibrant area of investigation. acs.org

| Property | Value |

| IUPAC Name | [(2R,4S)-2-methyloxan-4-yl] methanesulfonate |

| Molecular Formula | C7H14O4S |

| Molecular Weight | 194.25 g/mol |

| InChIKey | MADASEHUCLKZHJ-RQJHMYQMSA-N |

| Canonical SMILES | C[C@@H]1CC@HOS(=O)(=O)C |

| Data sourced from PubChem CID 121553577 nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O4S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(2-methyloxan-4-yl) methanesulfonate |

InChI |

InChI=1S/C7H14O4S/c1-6-5-7(3-4-10-6)11-12(2,8)9/h6-7H,3-5H2,1-2H3 |

InChI Key |

MADASEHUCLKZHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCO1)OS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyloxan 4 Yl Methanesulfonate

Strategies for Precursor Synthesis and Functionalization of the Oxane Core

Derivatization of 2-Methyloxan-4-ol

The direct precursor, 2-Methyloxan-4-ol, can be synthesized through various routes, with the Prins cyclization being a prominent method. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of 2,4-disubstituted tetrahydropyran-4-ols, this typically involves the reaction of a homoallylic alcohol with an appropriate aldehyde. The Prins reaction is a powerful tool for constructing the tetrahydropyran (B127337) ring system and can offer a degree of stereocontrol.

One common approach is the reaction between 3-buten-1-ol and acetaldehyde, often catalyzed by a Brønsted or Lewis acid, to form the 2-methyltetrahydropyran-4-ol core. The reaction proceeds through the formation of an oxocarbenium ion, followed by intramolecular cyclization. The stereochemical outcome of the Prins cyclization can be influenced by the reaction conditions, including the choice of catalyst and temperature.

| Reactants | Catalyst | Product | Reference |

| 3-Buten-1-ol, Acetaldehyde | Acid (Brønsted or Lewis) | 2-Methyloxan-4-ol | General Prins Cyclization methodology |

Stereoselective Hydroxylation Approaches

Achieving specific stereoisomers of 2-Methyloxan-4-ol requires stereoselective methods for introducing the hydroxyl group. One effective strategy is the stereoselective reduction of the corresponding ketone, 2-methyltetrahydropyran-4-one. The choice of reducing agent can significantly influence the diastereoselectivity of the alcohol product, yielding either the cis or trans isomer with respect to the methyl group at C2.

For instance, the reduction of 2-methyltetrahydropyran-4-one with certain reducing agents can favor the formation of the equatorial alcohol (leading to the trans isomer), while other reagents may favor the axial alcohol (leading to the cis isomer). This diastereoselectivity is governed by the steric approach control of the hydride reagent to the carbonyl group.

Furthermore, asymmetric synthesis strategies can be employed to produce enantiomerically enriched 2-Methyloxan-4-ol. This can be achieved through the use of chiral catalysts in the synthesis of the tetrahydropyran ring or through enzymatic resolutions of racemic mixtures of the alcohol.

Regioselective Methanesulfonylation Procedures

The conversion of the hydroxyl group in 2-Methyloxan-4-ol to a methanesulfonate (B1217627) (mesylate) group is a crucial step to install a good leaving group for subsequent nucleophilic substitution or elimination reactions. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride ((MsO)2O) in the presence of a base.

Optimization of Reaction Conditions for Mesylate Formation

The methanesulfonylation of a secondary alcohol like 2-Methyloxan-4-ol requires careful optimization of reaction conditions to ensure high yield and prevent side reactions. Key parameters to consider include the choice of solvent, base, temperature, and the methanesulfonylating agent.

Commonly used solvents include dichloromethane (DCM), toluene, and acetonitrile. The choice of base is critical; non-nucleophilic bases such as triethylamine (TEA) or pyridine are frequently employed to neutralize the HCl generated during the reaction with MsCl. commonorganicchemistry.com The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of byproducts, such as the corresponding alkyl chloride. commonorganicchemistry.com

| Parameter | Common Conditions |

| Solvent | Dichloromethane (DCM), Toluene, Acetonitrile |

| Base | Triethylamine (TEA), Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reagent | Methanesulfonyl chloride (MsCl), Methanesulfonic anhydride ((MsO)2O) |

Catalyst Systems and Reagents for Selective Mesylation

The reaction of alcohols with methanesulfonyl chloride is generally believed to proceed via a mechanism that can involve the formation of a highly reactive sulfene intermediate (CH2=SO2), especially when a strong, non-nucleophilic base is used. wikipedia.org This intermediate is then trapped by the alcohol. Alternatively, a direct nucleophilic attack of the alcohol on the sulfonyl chloride can occur.

For secondary alcohols, the use of methanesulfonyl chloride in the presence of a base like triethylamine is a standard and effective method. commonorganicchemistry.com Methanesulfonic anhydride is an alternative reagent that avoids the formation of alkyl chloride side products. commonorganicchemistry.com The choice between MsCl and (MsO)2O can depend on the specific substrate and the desired purity of the final product. In some cases, catalytic amounts of a nucleophilic catalyst, such as N,N-dimethylaminopyridine (DMAP), can be added to accelerate the reaction, although this must be done with caution to avoid unwanted side reactions.

Enantioselective and Diastereoselective Synthesis of Defined Isomers of 2-Methyloxan-4-yl Methanesulfonate

The synthesis of specific stereoisomers of this compound requires stereocontrol throughout the synthetic sequence, starting from the formation of the 2-Methyloxan-4-ol precursor.

Diastereoselective Synthesis: The relative stereochemistry between the methyl group at C2 and the methanesulfonate group at C4 can be controlled by the diastereoselective synthesis of the precursor alcohol. As mentioned in section 2.1.2, the reduction of 2-methyltetrahydropyran-4-one can be tailored to produce either the cis or trans alcohol. Subsequent methanesulfonylation of these separated diastereomers will then yield the corresponding cis- or trans-2-Methyloxan-4-yl methanesulfonate. The Prins cyclization can also be optimized to favor the formation of a particular diastereomer of the alcohol precursor.

Enantioselective Synthesis: Accessing enantiomerically pure isomers of this compound necessitates the use of asymmetric synthesis techniques. This can involve several approaches:

Asymmetric Catalysis: The use of chiral catalysts in the key ring-forming step, such as an asymmetric Prins cyclization, can directly produce an enantiomerically enriched 2-Methyloxan-4-ol. Various chiral Lewis acids and Brønsted acids have been developed for asymmetric cyclization reactions leading to substituted tetrahydropyrans.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the cyclization or reduction step. The auxiliary can then be removed to yield the chiral alcohol.

Kinetic Resolution: A racemic mixture of 2-Methyloxan-4-ol can be resolved into its constituent enantiomers through enzymatic or chemical kinetic resolution. This process selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Once the desired stereoisomer of 2-Methyloxan-4-ol is obtained, the methanesulfonylation reaction is typically stereospecific, proceeding with retention of configuration at the C4 stereocenter.

| Strategy | Description |

| Diastereoselective Reduction | Use of specific reducing agents to control the formation of cis or trans 2-Methyloxan-4-ol from the corresponding ketone. |

| Asymmetric Prins Cyclization | Employment of chiral catalysts to induce enantioselectivity in the formation of the tetrahydropyran ring. |

| Kinetic Resolution | Separation of a racemic mixture of 2-Methyloxan-4-ol into its enantiomers using enzymatic or chemical methods. |

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis provides a powerful method for controlling the stereochemical outcome of reactions by temporarily incorporating a chiral molecule into the substrate. sigmaaldrich.com This auxiliary guides the formation of new stereocenters with a high degree of diastereoselectivity. For the synthesis of the 2-Methyloxan-4-ol precursor, a chiral auxiliary can be employed to direct the formation of the C2-methyl stereocenter or to control the stereochemistry of a reaction at another position which then influences the cyclization to form the oxane ring.

One common strategy involves the diastereoselective alkylation of an enolate derived from a substrate attached to a chiral auxiliary. For instance, auxiliaries such as pseudoephedrine or its analogue, pseudoephenamine, can be used to form chiral amides. nih.gov Deprotonation of an appropriate acyclic precursor amide followed by alkylation allows for the introduction of a methyl group with high stereocontrol. Subsequent transformations, including cyclization and removal of the auxiliary, would yield an enantiomerically enriched 2-methyloxan precursor. Evans oxazolidinones are another class of widely used auxiliaries that have proven effective in numerous stereoselective transformations, including aldol reactions and alkylations, which could be adapted to construct the required carbon skeleton. researchgate.net

Another prominent example is the use of sulfinimines, particularly Ellman's N-tert-butanesulfinyl chiral auxiliary, for the asymmetric synthesis of chiral amines. osi.lv While not directly applicable to the alcohol precursor, analogous methodologies involving diastereoselective additions to sulfinyl-derived ketimines or other electrophiles can be envisioned for constructing the chiral backbone of the target molecule. The diastereoselectivity in these reactions is typically high, often exceeding 95:5, due to the effective steric blocking by the bulky auxiliary group, which directs the approach of the incoming reagent.

| Chiral Auxiliary | Applicable Reaction | Typical Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephenamine | Asymmetric Alkylation | >95:5 | nih.gov |

| Evans Oxazolidinone | Asymmetric Aldol Reaction | >98:2 | researchgate.net |

| N-tert-Butanesulfinamide | Addition to Imines | Up to 99:1 | osi.lv |

Asymmetric Catalysis in Precursor Formation

Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters, as it requires only a substoichiometric amount of a chiral catalyst. The most direct catalytic asymmetric route to chiral 2-Methyloxan-4-ol is the reduction of the prochiral ketone, 2-Methyloxan-4-one. This transformation can be achieved using either metal-based catalysts or biocatalysts.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. chemistryviews.org Chiral transition metal complexes, for example, those based on iridium, rhodium, or ruthenium with chiral phosphine or P,N-ligands, can effectively catalyze the hydrogenation of cyclic ketones to the corresponding alcohols with high levels of enantioselectivity and diastereoselectivity. chemistryviews.orgunt.edu The choice of catalyst, ligand, and reaction conditions is crucial for controlling which of the four possible stereoisomers of 2-Methyloxan-4-ol is formed. For instance, iridium complexes with aminophosphine-oxazoline ligands have been shown to be highly effective for the hydrogenation of challenging tetrasubstituted enones, demonstrating the potential for precise stereocontrol. chemistryviews.org

Alternatively, biocatalysis using ketoreductases (KREDs) or whole-cell systems offers an environmentally benign method for ketone reduction. These enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, providing access to chiral alcohols with very high enantiomeric excess (ee). A wide range of natural and engineered KREDs are available, increasing the likelihood of finding a suitable catalyst for the specific reduction of 2-Methyloxan-4-one to a desired stereoisomer of 2-Methyloxan-4-ol.

Furthermore, other asymmetric catalytic reactions can be employed to construct the chiral oxane ring system. For example, a chiral bifunctional thiourea catalyst has been used to promote an asymmetric Michael-hemiketalization cascade of a pyranone derivative, yielding functionalized tetrahydropyran rings with excellent enantioselectivity (up to 99% ee). rsc.org Such a strategy could be adapted to build the core structure of 2-Methyloxan-4-ol.

| Catalyst Type | Reaction | Substrate Example | Stereoselectivity | Reference |

| Ir-P,N Complex | Asymmetric Hydrogenation | Tetrasubstituted Acyclic Enone | >99% ee, >20:1 d.r. | chemistryviews.org |

| Bifunctional Thiourea | Michael/Hemiketalization | 5-hydroxy-2-methyl-4H-pyran-4-one | Up to 99% ee | rsc.org |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Prochiral Ketone | Often >99% ee | N/A |

Resolution Techniques for Stereoisomeric Enrichment

When a synthesis produces a mixture of stereoisomers, resolution techniques can be employed to separate them and enrich the desired isomer. This is particularly useful if a stereoselective synthesis is not available or is inefficient. The primary methods for resolving the stereoisomers of 2-Methyloxan-4-ol are enzymatic kinetic resolution and chromatographic separation.

In kinetic resolution, an enzyme selectively catalyzes a reaction on one of the enantiomers in a racemic mixture, leaving the other enantiomer unreacted. For a racemic mixture of 2-Methyloxan-4-ol, a lipase could be used to selectively acylate one enantiomer. The resulting ester can then be easily separated from the unreacted alcohol by standard chromatographic methods. This technique can provide access to both enantiomers with high optical purity.

Chromatographic resolution using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating stereoisomers. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) with CSPs based on polysaccharides, such as amylose or cellulose derivatives, is particularly effective for resolving a broad range of chiral compounds, including alcohols. nih.govmdpi.com The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. By optimizing the mobile phase and the specific chiral column, baseline separation of all four stereoisomers of 2-Methyloxan-4-ol can often be achieved, allowing for their isolation in high purity.

| Resolution Method | Principle | Key Component | Outcome | Reference |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer | Lipase, Acyl Donor | Separated ester and unreacted alcohol | N/A |

| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phase (e.g., Amylose-based) | Physical separation of stereoisomers | nih.govmdpi.com |

| Diastereomeric Derivatization | Conversion to diastereomers, followed by separation | Chiral Derivatizing Agent (e.g., Mosher's acid) | Separation by standard chromatography (e.g., silica gel) | mdpi.com |

Purification and Characterization Methodologies for Synthetic Products (Excluding Basic Identification Data)

Beyond standard purification techniques like distillation and silica gel chromatography, the separation of stereoisomers of this compound and its precursors requires more advanced methods. Preparative chiral HPLC, which operates on the same principles as its analytical counterpart, is a key technique for isolating individual stereoisomers in quantities sufficient for further use.

The unambiguous characterization and stereochemical assignment of the purified products are critical. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. For cyclic systems like the oxane ring, the relative stereochemistry (cis/trans) can often be determined by analyzing proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. NOE spectroscopy detects through-space interactions between protons, providing definitive evidence for their relative spatial proximity and thus confirming the stereochemical arrangement of substituents on the ring. rsc.org

For the assignment of absolute configuration, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be employed. The resulting diastereomeric esters exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) can be used to determine the absolute stereochemistry at the carbinol center. In complex cases where multiple stereocenters are present, computational methods can be highly valuable. For instance, comparing the experimentally obtained NMR data with data calculated for all possible stereoisomers using methods like Gauge-Independent Atomic Orbital (GIAO) can lead to a confident stereochemical assignment. cam.ac.uk

| Technique | Purpose | Information Obtained |

| Preparative Chiral HPLC | Purification | Isolation of individual stereoisomers in milligram to gram scale. |

| ¹H-¹H COSY / HSQC | Structural Elucidation | Correlation of protons and carbons to confirm the molecular backbone. |

| NOESY / ROESY | Relative Stereochemistry | Determination of through-space proximity of atoms, defining cis/trans relationships on the oxane ring. |

| Chiral Derivatization (e.g., Mosher's Esters) + NMR | Absolute Stereochemistry | Assignment of R/S configuration at a specific stereocenter by analyzing Δδ (δS - δR) values. |

| GIAO-NMR Calculations | Absolute/Relative Stereochemistry | Comparison of calculated NMR shifts for possible isomers with experimental data to determine the most likely structure. |

Mechanistic Investigations of 2 Methyloxan 4 Yl Methanesulfonate Reactivity

Nucleophilic Substitution Pathways Involving 2-Methyloxan-4-yl Methanesulfonate (B1217627)

Nucleophilic substitution reactions of 2-methyloxan-4-yl methanesulfonate involve the displacement of the methanesulfonate leaving group by a nucleophile. The reaction can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

Elucidation of S(_N)1 and S(_N)2 Mechanistic Details

The competition between S(_N)1 and S(_N)2 pathways is a key feature of the reactivity of secondary substrates like this compound.

S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom (C-4) from the backside, simultaneously displacing the methanesulfonate leaving group. youtube.com The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics). libretexts.org For this compound, the chair conformation of the oxane ring will influence the accessibility of the C-4 position to the incoming nucleophile. Steric hindrance around the reaction center can slow down the rate of S(_N)2 reactions. slideshare.net

S(_N)1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a secondary carbocation intermediate at the C-4 position. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the S(_N)1 reaction is dependent only on the concentration of the substrate (first-order kinetics). The stability of the potential carbocation intermediate is a critical factor. In the case of this compound, the secondary carbocation could potentially be stabilized by the adjacent oxygen atom through resonance, although the inductive effect of the oxygen might also be destabilizing. The formation of this carbocation opens up the possibility of rearrangements, although significant rearrangements are less likely in this specific structure.

The preferred mechanism is a function of the nucleophile's strength, the solvent's polarity, and the steric environment of the substrate.

Stereochemical Outcomes and Stereoinversion/Retention Patterns

The stereochemistry of the starting material, (2R,4S)-2-methyloxan-4-yl methanesulfonate or its enantiomer, will dictate the stereochemistry of the substitution product, providing a powerful tool for asymmetric synthesis.

S(_N)2 Reactions: These reactions are characterized by an inversion of configuration at the reaction center. fiveable.me This is a direct consequence of the backside attack by the nucleophile. If the starting material is, for example, the (2R,4S)-isomer, the S(_N)2 product will have the opposite configuration at the C-4 position, resulting in the (2R,4R)-isomer.

S(_N)1 Reactions: Reactions proceeding through an S(_N)1 mechanism typically lead to racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to a mixture of retention and inversion products. slideshare.net However, complete racemization is not always observed, as ion pairing with the departed leaving group can sometimes shield one face of the carbocation, leading to a slight excess of the inversion product.

| Starting Material Configuration | Reaction Mechanism | Predominant Product Configuration | Stereochemical Outcome |

| (2R,4S) | S(_N)2 | (2R,4R) | Inversion |

| (2R,4S) | S(_N)1 | Racemic mixture of (2R,4R) and (2R,4S) | Racemization (with possible partial inversion) |

This table presents the predicted stereochemical outcomes for nucleophilic substitution reactions of a specific isomer of this compound. This is based on established stereochemical principles of S(_N)1 and S(_N)2 reactions.

Intramolecular Cyclization via Nucleophilic Attack

If a nucleophilic functional group is present elsewhere in a molecule containing the this compound moiety, an intramolecular nucleophilic substitution reaction can occur. This process leads to the formation of a new ring. The feasibility of such a cyclization is governed by the length and flexibility of the tether connecting the nucleophile and the electrophilic carbon, which determines the thermodynamic stability of the resulting cyclic product (typically favoring the formation of 5- or 6-membered rings). The reaction would likely proceed via an intramolecular S(_N)2 mechanism, resulting in inversion of configuration at the C-4 position.

Elimination Reactions (E1, E2) Leading to Unsaturated Oxane Derivatives

In the presence of a base, this compound can undergo elimination reactions to form unsaturated oxane derivatives. The two primary mechanisms for elimination are the E1 and E2 pathways.

Regioselectivity and Stereoselectivity in Olefin Formation

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. For the E2 reaction to occur in a cyclic system like the oxane ring, the proton being removed and the leaving group must be in an anti-periplanar (diaxial) arrangement. youtube.commasterorganicchemistry.com This conformational requirement has significant implications for the regioselectivity of the reaction. Depending on the available anti-periplanar protons on the adjacent carbons (C-3 and C-5), different olefin isomers can be formed. The use of a bulky, non-nucleophilic base will favor the E2 pathway over S(_N)2.

E1 Mechanism: This two-step mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. After the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. E1 reactions are favored by weak bases and polar protic solvents. The regioselectivity of E1 reactions generally follows Zaitsev's rule, where the more substituted (more stable) alkene is the major product.

Competing Substitution vs. Elimination Pathways

As a secondary sulfonate ester, this compound is susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The predominance of one pathway over the other is intricately linked to several factors, including the nature of the reagent (nucleophilicity versus basicity), steric hindrance, and reaction temperature. youtube.comnih.gov

Strong, non-bulky nucleophiles that are weak bases, such as halide ions (e.g., Br⁻, I⁻), tend to favor the SN2 pathway. This results in the inversion of stereochemistry at the C4 position, yielding the corresponding 4-substituted-2-methyloxane. Conversely, strong, sterically hindered bases, such as potassium tert-butoxide, preferentially abstract a proton from a neighboring carbon atom, leading to the formation of an alkene via the E2 mechanism.

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. masterorganicchemistry.com In the case of this compound, this would lead to the formation of 2-methyl-3,4-dihydro-2H-pyran. However, the use of a bulky base can favor the formation of the less substituted Hofmann product.

The competition between these two pathways can be illustrated with the following representative data:

Table 1: Illustrative Product Distribution in the Reaction of this compound with Various Reagents This table presents expected major and minor products based on established principles of substitution and elimination reactions for secondary sulfonates.

| Reagent | Reagent Type | Expected Major Pathway | Expected Major Product | Expected Minor Product(s) |

| Sodium Azide (NaN₃) in DMF | Strong Nucleophile, Weak Base | SN2 | 4-azido-2-methyloxane | Elimination products |

| Sodium Ethoxide (NaOEt) in EtOH | Strong Nucleophile, Strong Base | E2 | 2-methyl-3,4-dihydro-2H-pyran | 4-ethoxy-2-methyloxane |

| Potassium tert-Butoxide (t-BuOK) in t-BuOH | Strong, Bulky Base | E2 (Hofmann) | 2-methyl-3,6-dihydro-2H-pyran | SN2 product |

| Sodium Bromide (NaBr) in Acetone | Good Nucleophile, Very Weak Base | SN2 | 4-bromo-2-methyloxane | Negligible elimination |

Higher reaction temperatures generally favor elimination over substitution. This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. youtube.com

Rearrangement Reactions and Fragmentations Initiated by Mesylate Departure

Under solvolytic conditions or in the presence of Lewis acids, the departure of the mesylate group from this compound can generate a transient tetrahydropyranyl cation. This reactive intermediate is central to a variety of rearrangement and fragmentation reactions.

One notable rearrangement is the 2-oxonia-Cope rearrangement . This process involves the slideshare.netslideshare.net-sigmatropic rearrangement of an oxonium ion intermediate, leading to the formation of a constitutional isomer. The facility of this rearrangement is often competitive with other reaction pathways and can lead to complex product mixtures. youtube.comlibretexts.org

Furthermore, the tetrahydropyranyl cation can undergo a Grob fragmentation . This is a heterolytic fragmentation process where the carbon-carbon bond anti-periplanar to the departing leaving group cleaves, resulting in the formation of an unsaturated fragment. For a 4-mesyloxytetrahydropyran derivative, this can lead to the ring opening and the formation of an unsaturated aldehyde or ketone. The stereoelectronic requirement for the anti-periplanar arrangement of the fragmenting bond and the C-O bond of the leaving group is a critical factor in this reaction.

Role of the Methanesulfonate Group as a Highly Effective Leaving Group in Diverse Transformations

The methanesulfonate (mesylate, MsO⁻) group is an excellent leaving group, a property that stems from the stability of the resulting mesylate anion. This stability is due to the delocalization of the negative charge across the three oxygen atoms through resonance, and the inductive electron-withdrawing effect of the sulfonyl group. masterorganicchemistry.comyoutube.com The conjugate acid of the mesylate anion, methanesulfonic acid, is a strong acid, which further indicates the weakness of the mesylate anion as a base and its effectiveness as a leaving group.

This characteristic makes this compound a versatile substrate for a wide array of nucleophilic substitution and elimination reactions. The conversion of the corresponding alcohol to the mesylate enhances its reactivity towards nucleophiles significantly. This strategy is frequently employed in organic synthesis to activate hydroxyl groups for subsequent transformations. The reactions of mesylates often proceed under milder conditions than those required for the corresponding halides, and the formation of the mesylate from the alcohol occurs with retention of configuration at the carbon center. youtube.com The subsequent substitution or elimination then proceeds with predictable stereochemistry (e.g., inversion in SN2).

Applications of 2 Methyloxan 4 Yl Methanesulfonate As a Synthetic Intermediate

Utilization in the Construction of Complex Cyclic and Heterocyclic Systems

The structural framework of 2-Methyloxan-4-yl methanesulfonate (B1217627), containing a pre-formed tetrahydropyran (B127337) ring, makes it an attractive starting material for the synthesis of more elaborate cyclic and heterocyclic systems. The methanesulfonate group, being an excellent leaving group, provides a reactive handle for intramolecular cyclization reactions. For instance, if a nucleophilic moiety is introduced elsewhere in the molecule or in a reacting partner, subsequent intramolecular nucleophilic substitution can lead to the formation of bicyclic or spirocyclic systems.

While direct examples involving 2-Methyloxan-4-yl methanesulfonate are not extensively documented in publicly available literature, the principle is well-established with analogous compounds. For example, the Prins cyclization, which can be used to form tetrahydropyran rings, sometimes yields products that can be further functionalized to methanesulfonates. scispace.com These can then undergo subsequent reactions to build more complex structures. The reactivity of the methanesulfonate group in such cyclic systems allows for the annulation of additional rings, thereby providing a pathway to intricate molecular scaffolds.

Formation of Carbon-Carbon Bonds via Cross-Coupling or Alkylation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. This compound can serve as an electrophile in both cross-coupling and alkylation reactions, enabling the introduction of new carbon-based substituents onto the oxane ring.

Cross-Coupling Reactions:

Palladium-, nickel-, and copper-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. While aryl mesylates are more commonly employed in these reactions, the use of alkyl mesylates is a growing area of interest. rsc.org Recent advancements have demonstrated the feasibility of using alkyl mesylates in cross-coupling reactions, particularly with organometallic reagents. For instance, copper-catalyzed cross-coupling reactions between alkyl (pseudo)halides and Grignard reagents have been reported, and this methodology can be extended to alkyl mesylates. nih.gov Similarly, nickel-catalyzed cross-electrophile coupling reactions have been developed for alkyl sulfonates, allowing for the formation of C(sp³)–C(sp³) bonds. rsc.orgacs.orgacs.org

In the context of this compound, it can be envisioned as a coupling partner with a variety of organometallic reagents (e.g., organocuprates, organozincs, or Grignard reagents in the presence of a suitable catalyst) to introduce alkyl, alkenyl, or aryl groups at the 4-position of the oxane ring. The general scheme for such a transformation is depicted below:

Alkylation Reactions:

As a classic electrophile, this compound can be used to alkylate a wide range of nucleophiles. Carbon nucleophiles, such as enolates, enamines, and organolithium reagents, can displace the mesylate group to form a new C-C bond. This provides a straightforward method for attaching carbon-based functional groups to the tetrahydropyran core.

Introduction of Heteroatoms (e.g., Nitrogen, Oxygen, Sulfur) via Nucleophilic Displacement

One of the most fundamental and widely exploited applications of sulfonate esters is their use in nucleophilic substitution reactions to introduce heteroatoms. periodicchemistry.comlibretexts.org The methanesulfonate moiety in this compound is an excellent leaving group, readily displaced by a variety of heteroatomic nucleophiles. This allows for the precise installation of nitrogen, oxygen, or sulfur functionalities at the C-4 position of the oxane ring.

Nitrogen Nucleophiles:

A variety of nitrogen-containing compounds, such as ammonia, primary and secondary amines, and azides, can serve as nucleophiles to displace the mesylate group, leading to the formation of the corresponding amines and azides. The resulting amino-substituted oxanes are valuable building blocks for the synthesis of biologically active compounds and ligands for catalysis.

Oxygen Nucleophiles:

Oxygen-based nucleophiles, including hydroxides, alkoxides, and carboxylates, can react with this compound to yield the corresponding alcohols, ethers, and esters. These reactions are fundamental for modifying the substitution pattern and physical properties of the oxane ring.

Sulfur Nucleophiles:

Sulfur nucleophiles, such as thiols, thiophenols, and thiocyanates, are also effective in displacing the mesylate group. chemicalbook.com This provides access to a range of sulfur-containing oxane derivatives, including thioethers and thiocyanates, which are of interest in medicinal chemistry and materials science.

The general mechanism for these transformations is a bimolecular nucleophilic substitution (SN2) reaction, which proceeds with inversion of configuration at the electrophilic carbon center.

| Nucleophile | Product |

| R-NH₂ (Amine) | 4-Amino-2-methyloxane derivative |

| R-O⁻ (Alkoxide) | 4-Alkoxy-2-methyloxane derivative |

| R-S⁻ (Thiolate) | 4-Thio-2-methyloxane derivative |

| N₃⁻ (Azide) | 4-Azido-2-methyloxane |

Role in Stereocontrolled Organic Synthesis for the Introduction of Defined Stereocenters

This compound exists as stereoisomers due to the presence of chiral centers at the C-2 and C-4 positions of the oxane ring. This inherent chirality makes it a valuable tool in stereocontrolled synthesis. The stereochemical outcome of reactions involving this intermediate is often predictable and can be used to generate products with a high degree of stereopurity.

When a specific stereoisomer of this compound is used in a reaction that proceeds via an SN2 mechanism, the nucleophile will attack from the face opposite to the leaving group, resulting in a complete inversion of stereochemistry at the C-4 position. This allows for the controlled introduction of a new stereocenter with a defined configuration relative to the existing stereocenter at C-2. nih.govresearchgate.net

Integration into Cascade and Domino Reactions for Multicomponent Synthesis

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. These processes are highly efficient in terms of atom economy, step economy, and resource utilization.

While specific examples of cascade or domino reactions initiated by this compound are not prevalent in the literature, its reactive nature suggests potential applications in this area. For instance, a reaction could be designed where the initial nucleophilic displacement of the mesylate group triggers a subsequent intramolecular cyclization or rearrangement. Such a process could be initiated by a multifunctional nucleophile that, after the initial alkylation, possesses a new reactive site capable of participating in the next step of the cascade. Computational studies have explored cascade reactions involving cyclic enolates and other reactive species, highlighting the potential for complex transformations. nih.gov

The development of such cascade reactions involving this compound would represent a significant advancement, enabling the rapid construction of complex, polycyclic structures from a relatively simple starting material.

This compound is a versatile synthetic intermediate with significant potential in organic synthesis. Its key attributes, including a pre-existing heterocyclic core and a highly reactive methanesulfonate group, make it a valuable precursor for a range of chemical transformations. Although specific, documented applications of this particular compound are somewhat limited in readily accessible scientific literature, its reactivity can be confidently inferred from the well-established chemistry of analogous cyclic sulfonate esters. From the construction of intricate cyclic and heterocyclic systems to the stereocontrolled introduction of carbon and heteroatom functionalities, this compound offers a reliable platform for the synthesis of diverse and complex molecular targets. Future research into the applications of this compound, particularly in the realm of cascade and multicomponent reactions, is likely to further expand its utility as a valuable tool for the synthetic chemist.

Computational and Theoretical Studies on 2 Methyloxan 4 Yl Methanesulfonate

Molecular Structure, Conformation, and Configurational Analysis

The molecular structure of 2-Methyloxan-4-yl methanesulfonate (B1217627) features a six-membered oxane ring, which typically adopts a chair conformation to minimize steric and torsional strain. The presence of substituents at the 2 and 4 positions—a methyl group and a methanesulfonate group, respectively—gives rise to several stereoisomers and conformational possibilities.

The oxane ring in 2-Methyloxan-4-yl methanesulfonate possesses two stereocenters at the C2 and C4 positions. This results in the possibility of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). For each of these diastereomers, the substituents can exist in either an axial or equatorial position in the chair conformation.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for analyzing the conformational landscape of these isomers. By performing geometry optimizations, the relative energies of the different chair and twist-boat conformations can be calculated to identify the most stable structures. For instance, a conformational search would likely reveal that the diequatorial conformer of the trans isomers ((2R,4S) and (2S,4R)) is the most stable due to the minimization of 1,3-diaxial interactions. In contrast, the cis isomers ((2R,4R) and (2S,4S)) would have one substituent in an axial and the other in an equatorial position.

The following table illustrates hypothetical relative energies for the chair conformations of the (2R,4S)-2-Methyloxan-4-yl methanesulfonate isomer, as would be determined by DFT calculations.

| Conformer | C2-Methyl Position | C4-Methanesulfonate Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Axial | 4.50 |

| 3 | Equatorial | Axial | 2.80 |

| 4 | Axial | Equatorial | 2.10 |

Note: These values are illustrative and represent the type of data obtained from computational analysis.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms involving this compound. A common reaction for this type of compound is nucleophilic substitution at the C4 position, where the methanesulfonate group acts as a good leaving group.

Transition State Characterization and Energy Profile Determination

To understand the kinetics and thermodynamics of a reaction, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. For a nucleophilic substitution reaction on this compound, the geometry of the transition state, including the bond-breaking and bond-forming distances, can be precisely calculated.

Below is a hypothetical energy profile for an SN2 reaction of (2R,4S)-2-Methyloxan-4-yl methanesulfonate with a nucleophile.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.00 |

| Transition State | [Nucleophile---C4---OMs] complex | +20.5 |

| Products | 4-Nucleosubstituted-2-methyloxan + Methanesulfonate anion | -10.2 |

Note: These values are illustrative and represent a typical energy profile for such a reaction.

Solvent Effects Modeling on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity. wikipedia.org Computational models can account for solvent effects in two primary ways: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the energetics of the reaction.

Explicit solvent models involve including a number of solvent molecules in the calculation. This method is more computationally demanding but can capture specific interactions like hydrogen bonding between the solute and the solvent molecules, which can be critical in understanding the reaction mechanism in protic solvents. For instance, the solvolysis of methanesulfonates is known to be affected by the presence of water. pqri.orgresearchgate.net Modeling this with explicit water molecules would provide a more accurate picture of the reaction pathway.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound provides fundamental insights into its reactivity. DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors. physchemres.orgelsevierpure.com

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Mulliken and Natural Bond Orbital (NBO) Charges: These methods partition the electron density among the atoms, providing insight into the charge distribution within the molecule. For this compound, the carbon atom bonded to the electronegative oxygen of the methanesulfonate group (C4) is expected to have a significant positive partial charge, making it a prime target for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Mulliken Charge on C4 | +0.45 e |

| Mulliken Charge on S | +1.80 e |

Note: These values are illustrative and for a hypothetical calculation.

Prediction of Spectroscopic Signatures (Theoretical Basis Only)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. bohrium.com The theoretical prediction of NMR spectra is a particularly well-developed area. github.ioresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov The process generally involves the following steps:

A conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer.

Calculation of the magnetic shielding tensors for each nucleus in each conformer.

Boltzmann averaging of the shielding tensors based on the relative energies of the conformers.

Conversion of the averaged shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Solvent effects are also crucial for accurate NMR predictions and can be included using implicit solvent models. mdpi.com The predicted spectra can then be compared to experimental data to confirm the structure and assign the stereochemistry of the molecule.

Future Directions and Emerging Research Avenues for 2 Methyloxan 4 Yl Methanesulfonate

Development of Novel and Sustainable Synthetic Methodologies for its Preparation

The future synthesis of 2-Methyloxan-4-yl methanesulfonate (B1217627) and its analogs will likely focus on efficiency and sustainability, moving away from traditional, multi-step procedures. Key areas for development include:

Organocatalytic Approaches: The use of small organic molecules as catalysts for the asymmetric synthesis of tetrahydropyrans is a rapidly growing field. Future methodologies could employ organocatalytic cascade reactions to construct the 2-methyloxan-4-ol precursor with high stereocontrol. For instance, a Michael/Henry/ketalization sequence using bifunctional organocatalysts could assemble the core structure from simple acyclic starting materials. nih.gov

Biocatalysis: The use of enzymes for the stereoselective synthesis of chiral alcohols is a well-established green chemistry approach. Future research could explore the use of alcohol dehydrogenases or ketoreductases for the enantioselective reduction of a corresponding ketone precursor to furnish the desired stereoisomer of 2-methyloxan-4-ol.

Sustainable Mesylation Procedures: Traditional mesylation reactions often employ chlorinated solvents and pyridine, which pose environmental and safety concerns. The development of more sustainable methods, such as those using water as a solvent with a catalytic amine and a pH controller, could significantly improve the green credentials of synthesizing 2-Methyloxan-4-yl methanesulfonate. researchgate.net

| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research Area |

| Organocatalytic Cascade | Acyclic aldehydes, nitroalkenes | High stereoselectivity, metal-free | Asymmetric Synthesis nih.gov |

| Biocatalytic Reduction | 2-Methyloxan-4-one | High enantioselectivity, mild conditions | Green Chemistry |

| Sustainable Mesylation | 2-Methyloxan-4-ol | Use of water as solvent, reduced waste | Green Chemistry researchgate.net |

Exploration of New Catalytic Approaches for its Transformations

The methanesulfonate group in this compound is an excellent leaving group, making the compound a versatile substrate for a wide range of transformations. Future research will likely focus on novel catalytic methods to exploit this reactivity.

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of methods for the cross-coupling of alkyl electrophiles has been a significant recent advance. Future work could explore the use of catalysts, such as those based on iron or cobalt, to couple this compound with Grignard reagents or other organometallic nucleophiles. syr.edu This would allow for the introduction of a wide variety of substituents at the 4-position of the oxane ring.

Palladium-Catalyzed C-H Activation/Functionalization: Palladium catalysis could be employed for directed C-H functionalization at other positions on the oxane ring, with the existing substituents directing the regioselectivity. acs.org This would enable the synthesis of more complex, polysubstituted tetrahydropyrans.

Catalytic Ring-Opening and Rearrangement: The development of catalysts that can promote the ring-opening or rearrangement of the tetrahydropyran (B127337) ring could lead to the synthesis of novel acyclic or different heterocyclic structures. For example, Lewis or Brønsted acids could catalyze rearrangements involving the oxocarbenium ion intermediate.

| Catalytic Transformation | Potential Reagents/Catalysts | Expected Product Type | Significance |

| Cross-Coupling | Grignard reagents, Fe or Co catalysts | 4-Alkyl or 4-Aryl-2-methyloxanes | C-C bond formation syr.edu |

| C-H Functionalization | Pd catalysts, directing groups | Polysubstituted oxanes | Increased molecular complexity acs.org |

| Ring Rearrangement | Lewis/Brønsted acids | Acyclic or other heterocyclic products | Access to novel scaffolds |

Advanced Applications in Asymmetric Synthesis and Chiral Pool Strategies

As a chiral, non-racemic building block, this compound is well-suited for use in asymmetric synthesis and as part of a chiral pool strategy.

Chiral Pool Synthesis: The "chiral pool" refers to the collection of readily available, enantiopure natural products that can be used as starting materials for the synthesis of more complex molecules. nih.govwikipedia.org this compound, if it can be prepared efficiently in enantiopure form, would be a valuable addition to the synthetic chemist's chiral pool. It could serve as a key fragment for the synthesis of natural products and pharmaceuticals containing the 2,4-disubstituted tetrahydropyran motif.

Synthesis of Biologically Active Molecules: The tetrahydropyran ring is a common feature in many biologically active natural products. Future research will likely involve the use of this compound as a key intermediate in the total synthesis of such molecules. Its defined stereochemistry and reactive handle make it an ideal starting point for building up molecular complexity.

Development of Chiral Ligands: The oxane backbone could be incorporated into the structure of new chiral ligands for asymmetric catalysis. The stereocenters at the 2- and 4-positions could provide a well-defined chiral environment to influence the stereochemical outcome of metal-catalyzed reactions.

Integration into Flow Chemistry Systems for Enhanced Synthetic Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. springerprofessional.desyrris.comasynt.com

Continuous Synthesis of this compound: A multi-step flow process could be designed for the synthesis of the target compound, where each step is performed in a dedicated reactor module. jst.org.in This would allow for the safe handling of hazardous reagents and intermediates, and the telescoping of reactions to reduce purification steps.

High-Throughput Reaction Optimization: Flow chemistry systems are ideal for the rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading. jst.org.in This would accelerate the development of optimal conditions for the synthesis and transformations of this compound.

| Flow Chemistry Application | Key Advantage | Enabling Technology |

| Continuous Synthesis | Improved safety, scalability | Multi-step reactor modules |

| High-Throughput Optimization | Rapid identification of optimal conditions | Automated flow platforms syrris.com |

| In-line Purification/Analysis | Real-time process monitoring | Integrated analytical tools |

Theoretical Insights Guiding Experimental Design and Reaction Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity.

Mechanistic Studies of Transformations: DFT calculations can be used to elucidate the detailed mechanisms of reactions involving this compound. mdpi.com This includes identifying transition states, intermediates, and the factors that control stereoselectivity. Such studies can provide a deeper understanding of the compound's reactivity and guide the development of new reactions.

Prediction of Stereochemical Outcomes: For reactions that generate new stereocenters, computational modeling can be used to predict the diastereomeric or enantiomeric outcome. This is particularly valuable in asymmetric catalysis, where the subtle interactions between the substrate, catalyst, and reagents determine the stereoselectivity. thieme-connect.com

In Silico Design of New Catalysts and Reagents: Theoretical calculations can be used to design new catalysts and reagents with improved reactivity and selectivity for transformations of this compound. By modeling the interactions between the substrate and potential catalysts, researchers can identify promising candidates for experimental investigation.

| Computational Approach | Information Gained | Impact on Research |

| DFT Mechanistic Studies | Transition states, intermediates, reaction pathways | Rationalization of observed reactivity mdpi.com |

| Stereoselectivity Prediction | Diastereomeric/enantiomeric ratios | Guidance for asymmetric synthesis thieme-connect.com |

| In Silico Catalyst Design | Catalyst-substrate interactions, activation energies | Accelerated discovery of new catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.